Chlorophenylpiperazine, specifically 1-(3-chlorophenyl)piperazine, is a chemical compound belonging to the piperazine class of compounds. It is often referenced by its abbreviation, mCPP (meta-chlorophenylpiperazine). This compound has garnered attention due to its psychoactive properties and its role as a metabolite of the antidepressant trazodone. As a serotonin antagonist and reuptake inhibitor, it interacts with serotonin receptors in the brain, influencing various neurological functions.
Chlorophenylpiperazine is classified as a designer drug and falls under the category of aryl-substituted piperazines. It is primarily synthesized for research purposes and has been detected in forensic toxicology settings. The compound is known for its stimulant effects and has been studied for its potential therapeutic applications in treating mood disorders due to its interaction with serotonin pathways .
The synthesis of chlorophenylpiperazine typically involves several chemical reactions utilizing piperazine as a base. The most common method includes the chlorination of phenylpiperazine derivatives. Key steps in the synthesis process include:
The yield and purity of the synthesized chlorophenylpiperazine can be optimized by adjusting reaction times, temperatures, and concentrations of reactants.
Chlorophenylpiperazine has a molecular formula of and a molecular weight of 233.14 g/mol. The structure consists of a piperazine ring substituted with a chlorophenyl group at one nitrogen atom.
Where represents the chlorophenyl group attached to the piperazine ring .
Chlorophenylpiperazine participates in various chemical reactions, primarily due to its functional groups. Notable reactions include:
These reactions are significant in understanding the compound's behavior in biological systems and its potential therapeutic applications.
The mechanism of action for chlorophenylpiperazine primarily involves its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. Chlorophenylpiperazine acts as a serotonin antagonist, inhibiting serotonin reuptake, which leads to increased levels of serotonin in synaptic clefts.
Chlorophenylpiperazine has several applications in scientific research:
Meta-chlorophenylpiperazine (mCPP) exhibits a complex polypharmacology at serotonin receptors, with nanomolar binding affinities spanning multiple subtypes. Its highest binding affinity is for 5-hydroxytryptamine2C receptors (Ki = 3.4-251 nM), followed by 5-hydroxytryptamine2B receptors (Ki = 3.2-63 nM), and 5-hydroxytryptamine2A receptors (Ki = 32-398 nM) [3]. Meta-chlorophenylpiperazine demonstrates moderate affinity for 5-hydroxytryptamine1A (Ki = 44-400 nM), 5-hydroxytryptamine1B (Ki = 89-501 nM), and 5-hydroxytryptamine1D receptors (Ki = 210-1,300 nM), with substantially lower affinity for other subtypes including 5-hydroxytryptamine3, 5-hydroxytryptamine5A, 5-hydroxytryptamine6, and 5-hydroxytryptamine7 receptors [3] [8].
Table 1: Receptor Binding Affinity Profile of Meta-Chlorophenylpiperazine
| Receptor Subtype | Ki Value (nM) | Species | Functional Activity |
|---|---|---|---|
| 5-hydroxytryptamine2C | 3.4-251 | Human/Rat | Partial agonist |
| 5-hydroxytryptamine2B | 3.2-63 | Human | Antagonist |
| 5-hydroxytryptamine2A | 32-398 | Human | Partial agonist |
| 5-hydroxytryptamine1A | 44-400 | Human | Partial agonist/antagonist |
| 5-hydroxytryptamine1B | 89-501 | Human | Partial agonist/antagonist |
| 5-hydroxytryptamine1D | 210-1,300 | Human | Partial agonist/antagonist |
| 5-hydroxytryptamine3 | 427 | Human | Unknown |
| 5-hydroxytryptamine7 | 163 | Human | Unknown |
Meta-chlorophenylpiperazine acts as a potent partial agonist at 5-hydroxytryptamine2C receptors, constituting its primary mechanism of action [3]. This activity is responsible for many of meta-chlorophenylpiperazine's neuropharmacological effects, including its anxiogenic properties and appetite suppression [3] [6]. The 5-hydroxytryptamine2C receptor signals primarily through Gq-protein coupling, activating phospholipase C to generate inositol trisphosphate and diacylglycerol as secondary messengers [1]. This signaling cascade ultimately increases intracellular calcium levels and activates protein kinase C isoforms, modulating neuronal excitability and neurotransmitter release [8]. Chronic meta-chlorophenylpiperazine administration (5 mg/kg twice daily for 15 days) in rats significantly downregulates cortical 5-hydroxytryptamine2 receptor binding sites by 74%, indicating adaptive changes in receptor density following prolonged exposure [8].
Meta-chlorophenylpiperazine exhibits high-affinity binding to 5-hydroxytryptamine2B receptors (Ki = 3.2-63 nM), where it functions as an antagonist rather than an agonist [3] [11]. This antagonistic activity may contribute to meta-chlorophenylpiperazine's propensity to induce migraines in human subjects, as 5-hydroxytryptamine2B receptor activation on vascular endothelial cells triggers migraine pathways [3]. The 5-hydroxytryptamine2B receptor shares similar Gq-protein coupling with 5-hydroxytryptamine2C receptors, suggesting that meta-chlorophenylpiperazine's functional selectivity stems from receptor conformation stabilization rather than distinct signaling pathways [1].
At 5-hydroxytryptamine1A, 5-hydroxytryptamine1B, and 5-hydroxytryptamine1D receptors, meta-chlorophenylpiperazine exhibits complex functional activity ranging from partial agonism to antagonism depending on the receptor subtype and cellular context [3]. Following chronic meta-chlorophenylpiperazine administration, hippocampal 5-hydroxytryptamine1A receptor binding increases by 36%, suggesting compensatory upregulation of this inhibitory receptor subtype [8]. Meta-chlorophenylpiperazine's activity at 5-hydroxytryptamine1B/1D autoreceptors may modulate serotonin release through feedback inhibition mechanisms, though its precise functional consequences remain incompletely characterized [1] [6]. Radioligand binding studies using [³H]8-hydroxy-2-(di-n-propylamino)tetralin for 5-hydroxytryptamine1A receptors and (-)[¹²⁵I]iodocyanopindolol for 5-hydroxytryptamine1B receptors demonstrate region-specific alterations in binding density following prolonged meta-chlorophenylpiperazine exposure [8].
Meta-chlorophenylpiperazine exhibits moderate affinity for the serotonin transporter (Ki = 202-432 nM), functioning as a competitive reuptake inhibitor [2] [3]. In vivo microdialysis studies in awake rats demonstrate that intravenous meta-chlorophenylpiperazine administration (1.0-2.0 mg/kg) elevates extracellular serotonin concentrations in the diencephalon by up to 8-fold above baseline in a dose-dependent manner [2]. This effect is completely abolished by pretreatment with the selective serotonin reuptake inhibitor fluoxetine (10 mg/kg), confirming that meta-chlorophenylpiperazine increases extracellular serotonin through a presynaptic mechanism involving serotonin transporters rather than vesicular release [2] [6]. Meta-chlorophenylpiperazine's action as a serotonin-releasing agent is structurally distinct from amphetamine-derived releasers but shares the requirement for functional serotonin transporters to produce neurotransmitter efflux [6].
Meta-chlorophenylpiperazine demonstrates approximately 10-fold lower affinity for the norepinephrine transporter (Ki = 1,940-4,360 nM) compared to the serotonin transporter [3]. This weak interaction has minimal functional significance at typical pharmacological doses, as meta-chlorophenylpiperazine administration does not significantly increase extracellular norepinephrine concentrations in microdialysis studies [6]. The binding kinetics of meta-chlorophenylpiperazine at the norepinephrine transporter follow a simple competitive model without evidence of allosteric modulation [1]. Despite its minimal effects on norepinephrine release, meta-chlorophenylpiperazine can indirectly influence noradrenergic signaling through serotonin-norepinephrine interactions in various brain regions, particularly in the hypothalamus where these systems extensively interconnect [8].
Meta-chlorophenylpiperazine robustly activates the hypothalamic-pituitary-adrenal axis through central serotonergic mechanisms. Positron emission tomography studies in healthy male volunteers demonstrate that intravenous meta-chlorophenylpiperazine (0.08 mg/kg) significantly increases glucose metabolism in key hypothalamic-pituitary-adrenal axis regulatory regions, including the anterior and medial-dorsal thalamic nuclei, posterior cingulate gyrus, and orbital cortices [5]. This activation pattern corresponds with significant elevations in plasma adrenocorticotropic hormone and cortisol levels [7]. The hypothalamic-pituitary-adrenal axis response is completely blocked by pretreatment with the nonselective serotonin receptor antagonist metergoline, confirming serotonin receptor mediation of this effect [7]. Alcoholic subjects exhibit blunted meta-chlorophenylpiperazine-induced activation in thalamic and orbital cortical regions compared to healthy volunteers, suggesting altered serotonergic regulation of hypothalamic-pituitary-adrenal axis function in this population [5].
Meta-chlorophenylpiperazine administration produces transient significant increases in both prolactin and cortisol secretion in healthy human volunteers [7]. Oral meta-chlorophenylpiperazine (0.75 mg/kg) induces approximately 2-fold elevations in plasma prolactin and cortisol concentrations that peak within 1-2 hours post-administration [7]. These endocrine responses are mediated primarily by 5-hydroxytryptamine2C receptor activation, as similar prolactin release occurs in rats and is attenuated by selective 5-hydroxytryptamine2 antagonists [5]. The prolactin response to meta-chlorophenylpiperazine is partially dependent on serotonin transporter-mediated serotonin release, as fluoxetine pretreatment attenuates but does not completely block meta-chlorophenylpiperazine-induced prolactin secretion [2]. Chronic meta-chlorophenylpiperazine administration (5 mg/kg twice daily for 15 days) in rats does not alter subsequent prolactin or corticosterone responses to acute meta-chlorophenylpiperazine challenge, suggesting limited receptor desensitization in neuroendocrine pathways governing these hormones [8].
Table 2: Neuroendocrine Response Profile of Meta-Chlorophenylpiperazine in Humans
| Endocrine Parameter | Magnitude of Increase | Time to Peak Response | Primary Receptor Mechanism | Blocked by Metergoline |
|---|---|---|---|---|
| Prolactin | 2-3 fold baseline | 60-90 minutes | 5-hydroxytryptamine2C | Yes |
| Cortisol | 1.5-2 fold baseline | 90-120 minutes | 5-hydroxytryptamine2C | Yes |
| Adrenocorticotropic Hormone | Significant elevation | 60-90 minutes | 5-hydroxytryptamine2C | Yes |
| Growth Hormone | No significant change | N/A | N/A | N/A |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8